Reduced Lipophilicity vs. Parent PCB 18
Hydroxylation at the 4-position of 2,2',5-trichlorobiphenyl reduces the compound's octanol-water partition coefficient (LogP) from approximately 5.43 (PCB 18) to 5.02 (target compound), a decrease of ~0.41 log units [1]. This shift reflects the introduction of the polar hydroxyl moiety and predicts measurably lower bioaccumulation potential and altered chromatographic retention behavior in reversed-phase HPLC analyses. The parent compound PCB 18 carries no hydrogen bond donors (LogP 5.43), while the hydroxylated derivative introduces one H-bond donor, fundamentally altering its environmental partitioning profile [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.02 (calculated, ChemSrc) |
| Comparator Or Baseline | PCB 18 (2,2',5-trichlorobiphenyl): LogP = 5.43 (calculated, ChemSrc) |
| Quantified Difference | ΔLogP = −0.41 (target compound is ~2.6× less lipophilic than parent) |
| Conditions | Calculated LogP values from ChemSrc database; derived from molecular structure descriptors |
Why This Matters
The 0.41 log unit reduction in LogP directly impacts bioaccumulation factor predictions, analytical method retention time expectations, and sample preparation protocol design—users substituting PCB 18 as a surrogate will systematically overestimate environmental partitioning into organic phases.
- [1] ChemSrc. 2,2',5-Trichlorobiphenyl (CAS 37680-65-2): LogP 5.43. 2018. View Source
